3-(3,5-dimethylisoxazol-4-yl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide
Description
This compound features a hybrid heterocyclic scaffold comprising a 3,5-dimethylisoxazole moiety linked via a propanamide chain to a pyrazole ring substituted with a thiophen-3-yl group. Its unique combination of electron-rich thiophene and rigid isoxazole-pyrazole systems may enhance binding affinity to biological targets while influencing pharmacokinetic properties like solubility and metabolic stability.
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-12-15(13(2)23-20-12)3-4-17(22)18-7-9-21-8-5-16(19-21)14-6-10-24-11-14/h5-6,8,10-11H,3-4,7,9H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNAHUNDRKNHFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCCN2C=CC(=N2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-dimethylisoxazol-4-yl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Structural Overview
The compound features:
- An isoxazole ring , known for its role in biological activity due to its ability to interact with various biological targets.
- A thiophene moiety , which enhances the compound's lipophilicity and potential interactions with hydrophobic regions of proteins.
- A propanamide group , which may influence the compound's pharmacological properties.
The biological activity of this compound is largely attributed to its structural components:
- The isoxazole ring can act as a bioisostere for carboxylic acids, potentially inhibiting enzymes that recognize carboxylate groups.
- The thiophene ring enhances binding affinity by interacting with hydrophobic pockets in proteins, which could modulate enzymatic or receptor activity.
Therapeutic Potential
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial properties : Compounds containing isoxazole and thiophene rings have shown effectiveness against a range of pathogens.
- Anti-inflammatory effects : The presence of the thiophene moiety can contribute to reducing inflammation by inhibiting pro-inflammatory cytokines.
- Anticancer activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth in various cancer cell lines.
In Vitro Studies
A study evaluating the cytotoxic effects of structurally related compounds on human liver carcinoma (HepG2) cell lines revealed promising results. Compounds were tested for their ability to inhibit cell proliferation, and the following IC50 values were observed (Table 1):
| Compound | IC50 (µM) |
|---|---|
| 3a | 5.6 |
| 5e | 4.2 |
| 3e | 6.1 |
| 10 | 7.0 |
| 5f | 8.3 |
These results indicate that modifications to the isoxazole and thiophene components can significantly impact anticancer efficacy.
Enzyme Inhibition Studies
Research has also focused on the inhibition of cytochrome P450 enzymes by derivatives containing isoxazole rings. These enzymes are crucial for drug metabolism and synthesis, suggesting that this compound could influence pharmacokinetics when used in therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Thiophene vs.
- Isoxazole vs. Benzooxazolone : The 3,5-dimethylisoxazole in the target compound provides steric hindrance and metabolic stability compared to the electrophilic benzooxazolone ring, which is prone to hydrolysis .
- Linker Flexibility : The propanamide linker in the target compound balances flexibility and rigidity, whereas triazolopyridazine (CAS 2034201-67-5) introduces rigidity that may restrict binding-pocket adaptation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
